Brigatinib (AP26113, Alunbrig) is a synthetic molecule classified as a tyrosine kinase inhibitor (TKI). [] It plays a significant role in scientific research as a potent and selective inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and other kinases. [] Brigatinib has been extensively studied for its potential in treating cancers driven by these kinases.
Future research directions for Brigatinib include:- Further investigation into its efficacy in treating a broader range of ALK+ and ROS1+ malignancies. [] - Continued development of precision dosing strategies based on pharmacokinetic and pharmacodynamic modeling. [] - Exploration of combination therapies involving Brigatinib and other targeted agents or chemotherapies. [] - Research to identify potential biomarkers for predicting response to Brigatinib treatment and developing strategies to overcome resistance. [, ]
Brigatinib was developed by ARIAD Pharmaceuticals and received approval from the United States Food and Drug Administration in 2017 for use in patients with ALK-positive NSCLC. It is classified under the chemical group of phosphine oxides, which contributes to its pharmacological activity by enhancing its selectivity for ALK over other kinases.
The synthesis of brigatinib involves multiple steps, typically starting from simple organic compounds. A notable method includes the synthesis of the intermediate 2-methoxy-4-(4-(4-methylpiperazine-1-yl)piperidine-1-yl)aniline. Key steps in this synthesis involve:
Brigatinib's molecular structure can be described as follows:
The U-shaped conformation allows brigatinib to effectively bind to the ATP-binding site of ALK, providing a mechanism for its inhibitory action.
Brigatinib undergoes several key reactions during its synthesis:
Brigatinib functions primarily by inhibiting ALK, which is involved in cellular signaling pathways that promote tumor growth. Its mechanism includes:
Brigatinib exhibits several notable physical and chemical properties:
These properties are significant for formulating effective drug delivery systems .
Brigatinib is primarily used in clinical oncology for treating patients with ALK-positive NSCLC. Its applications include:
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3